3-(isopropylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
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Overview
Description
Thieno[2,3-d]pyrimidin-4(3H)-ones are a class of compounds that have been synthesized and studied for various applications . They are characterized by a thieno[2,3-d]pyrimidin-4(3H)-one core structure .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones can be achieved through various methods. One method involves a POCl3 catalyzed, efficient, one-step and solvent-free synthesis from 2-amino-4,5-substitutedthiophene-3-carbonitrile using various aliphatic acids under both conventional heating and microwave irradiation techniques .Molecular Structure Analysis
Thieno[2,3-d]pyrimidin-4(3H)-ones have a unique molecular structure characterized by a thieno[2,3-d]pyrimidin-4(3H)-one core .Chemical Reactions Analysis
Thieno[2,3-d]pyrimidin-4(3H)-ones can undergo various chemical reactions. For instance, they can be thionated to develop thieno[3,4-d]pyrimidin-4(3H)-thione, which absorbs near-visible radiation with about 60% higher efficiency .Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidin-4(3H)-ones can be characterized using various techniques such as 1H NMR, 13C NMR, IR and HRMS (ESI) .Scientific Research Applications
Hybrid Catalysts in Medicinal Synthesis : Research highlights the importance of pyranopyrimidine cores, closely related to the thieno[2,3-d]pyrimidin-4-yl moiety, in medicinal and pharmaceutical synthesis. These cores are key precursors with broad synthetic applications due to their bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed for the synthesis of these scaffolds, demonstrating the potential of related compounds in developing lead molecules for various therapeutic purposes (Parmar, Vala, & Patel, 2023).
Involvement in Antitumor Activities : The structure-activity relationships of ligands, including pyrimidine nucleoside phosphorylases, hint at the significance of such compounds in antitumor activities. The evaluation of inhibitors of these enzymes provides a basis for the rational design of new inhibitors, suggesting that compounds with the thieno[2,3-d]pyrimidin-4-yl structure could be valuable in cancer treatment strategies (Niedzwicki, el Kouni, Chu, & Cha, 1983).
Potential in Drug Discovery and Development : Compounds bearing the thieno[2,3-d]pyrimidin-4-yl moiety are part of a larger group of heterocyclic compounds that play a significant role in drug discovery and development. The versatility of these compounds, as demonstrated by their applications in optoelectronic materials and as central nervous system acting drugs, further underscores the potential of 3-(isopropylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide in various therapeutic areas (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Mechanism of Action
Target of Action
The primary target of this compound is EZH2 , a histone-lysine N-methyltransferase enzyme . EZH2 plays a crucial role in gene regulation and is often found to be overexpressed in various types of cancers .
Mode of Action
The compound acts as an inhibitor of EZH2 . It binds to the EZH2 enzyme, preventing it from adding methyl groups to histones, a process that can lead to the silencing of tumor suppressor genes . This inhibition can lead to the reactivation of these genes, thereby inhibiting the growth of cancer cells .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . Specifically, it prevents the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing . The downstream effects include the re-expression of silenced tumor suppressor genes, which can inhibit tumor growth and proliferation .
Result of Action
The compound has demonstrated antiproliferative activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 . It can significantly affect lymphoma cell morphology, induce apoptosis of SU-DHL-6 cells in a concentration-dependent manner, and inhibit their migration .
Future Directions
Thieno[2,3-d]pyrimidin-4(3H)-ones and their derivatives have potential for further development in various fields. For instance, they have shown promise as photosensitizers for the treatment of skin cancer cells . They could also serve as lead compounds for further drug discoveries for the treatment of vitiligo .
Biochemical Analysis
Biochemical Properties
It is known that thieno[3,2-d]pyrimidine derivatives have been synthesized as EZH2 inhibitors . EZH2 is a histone-lysine N-methyltransferase enzyme, which is involved in gene expression. The interaction of 3-(Isopropylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide with this enzyme could potentially influence various biochemical reactions.
Cellular Effects
Thieno[3,2-d]pyrimidine derivatives have shown antiproliferative activity against various cancer cell lines . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thieno[3,2-d]pyrimidine derivatives have been shown to inhibit EZH2 , suggesting that this compound may exert its effects at the molecular level through similar mechanisms. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
3-propan-2-ylsulfonyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c1-10(2)24(21,22)12-5-3-4-11(8-12)15(20)19-14-13-6-7-23-16(13)18-9-17-14/h3-10H,1-2H3,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZBKUVSJATABM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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